2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid, commonly referred to as a peptidomimetic compound, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound is characterized by its unique structural features that include a piperazine ring and a fluorenylmethoxycarbonyl group, which contribute to its biological activity.
The compound can be sourced from various chemical suppliers, including BLD Pharmatech Ltd. and Sigma-Aldrich, where it is classified under research chemicals used primarily in pharmaceutical and biotechnological applications. Its CAS number is 2102410-46-6, and it has a molecular formula of C₁₇H₁₅N₃O₄, with a molecular weight of 297.31 g/mol .
The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid typically involves multiple steps, including the formation of the piperazine moiety followed by the introduction of the fluorenylmethoxycarbonyl protecting group.
Technical details such as reaction conditions (temperature, solvent choice, and catalysts) are critical for optimizing yield and purity.
The molecular structure of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid can be represented as follows:
The structure includes:
The compound's specific rotation and purity levels (typically >95%) are crucial parameters for its characterization .
The chemical reactivity of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid can be explored through various reactions:
The mechanism of action for 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid is closely related to its interactions with specific biological targets. It is hypothesized that this compound acts as an agonist or inhibitor depending on its structural modifications and the biological context.
Data from studies indicate that modifications to the acetic acid or piperazine components can significantly alter activity profiles .
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 297.31 g/mol |
Purity | >95% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties are vital for understanding solubility profiles, stability under various conditions, and compatibility with other compounds in formulations .
2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid has several applications in scientific research:
The synthesis of 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpiperazin-2-yl)acetic acid (molecular formula: C₂₈H₂₈N₂O₄, molecular weight: 456.54 g/mol) hinges on strategic functionalization of the piperazine core . A robust approach involves sequential Michael addition reactions to construct the disubstituted piperazine ring. Primary amines react with nitrosoalkene precursors (e.g., silylated ene-nitrosoacetals) to form bis(oximinoalkyl)amine intermediates [4]. Subsequent catalytic reductive cyclization under hydrogenation conditions (e.g., 5% Pd/C, 40 bar H₂, 50°C) closes the piperazine ring. This method delivers substituted piperazines in moderate-to-good yields (44–76%), though sterically hindered amines (e.g., α-phenylethylamine) or α-amino acid esters show reduced efficiency due to competing diketopiperazine formation [4].
Alternative routes leverage linear diamine precursors, where benzylamine reacts with carbonyl compounds to form the piperazine skeleton prior to acetic acid moiety attachment . Benzyl group incorporation at N-4 enhances conformational flexibility and influences biological interactions, while the acetic acid arm enables downstream derivatization via amide coupling.
Table 1: Key Synthetic Routes to Piperazine Intermediates
Method | Starting Materials | Key Conditions | Yield Range | Limitations |
---|---|---|---|---|
Reductive Cyclization | Primary amines + nitrosoalkenes | Pd/C, H₂ (40 bar), 50°C | 44–76% | Low yield with hindered amines |
Linear Precursor Assembly | Benzylamine + carbonyl compounds | Acid/base catalysis | Not reported | Multi-step purification needed |
The fluorenylmethoxycarbonyl (Fmoc) group serves as a critical protecting group for the piperazine nitrogen during synthesis. Its installation employs Fmoc-chloride or Fmoc-succinimidyl ester under mild basic conditions (e.g., diisopropylethylamine in dimethylformamide) [2] [5]. The Fmoc group’s orthogonality to other protecting groups (e.g., tert-butoxycarbonyl) allows selective manipulation of functional groups [9].
Deprotection exploits the Fmoc group’s base sensitivity. Treatment with 20–50% piperidine in dimethylformamide cleaves the carbamate via β-elimination, releasing dibenzofulvene and carbon dioxide within 5–20 minutes [5] [9]. This rapid cleavage is essential for solid-phase peptide synthesis (SPPS), where repetitive deprotection cycles occur without disturbing acid-labile linkages or ester functionalities (e.g., the acetic acid moiety). Real-time monitoring by UV spectroscopy confirms deprotection efficiency through dibenzofulvene absorption at 301 nm [9].
Table 2: Fmoc Group Management in Synthesis
Process | Reagents/Conditions | Time | Byproducts | Applications |
---|---|---|---|---|
Protection | Fmoc-OSu, DIPEA/DMF | 1–2 hours | None | N-1 protection of piperazine |
Deprotection | 20% piperidine/DMF | 5–20 minutes | Dibenzofulvene, CO₂ | SPPS-compatible cleavage |
Integration of the acetic acid moiety requires amide bond formation between the piperazine nitrogen and activated carboxylic acid derivatives. Carbodiimide-based reagents (e.g., dicyclohexylcarbodiimide, ethyl-3-(3-dimethylaminopropyl)carbodiimide) exhibit poor efficiency due to steric hindrance from the Fmoc-protected piperazine core [9]. Systematic screening identifies phosphonium- and uronium-based coupling agents as superior:
Reactions proceed optimally at 5 mM substrate concentration with a 1:1.1:1.1 molar ratio of piperazine derivative:coupling reagent:base. The acetic acid moiety must be pre-activated as a succinimidyl ester or acid chloride to enhance electrophilicity. Post-coupling, products precipitate in water, enabling chromatograph-free isolation—a critical advantage for preserving acid-sensitive Fmoc groups [9].
Stereoselectivity in piperazine derivatives arises during reductive cyclization of dioxime intermediates. Catalysts and substituents dictate stereochemical outcomes:
The bulk of C-2 substituents (e.g., benzyl vs. methyl) influences conformational stability. In 2-(piperazin-2-yl)acetic acid scaffolds, the acetic acid chain adopts equatorial orientations to minimize 1,3-diaxial strain. Nuclear magnetic resonance studies confirm that cis-configured 2,6-diarylpiperazines exhibit distinct (^{13}\text{C}) chemical shifts (δC₂/C₆: 52–55 ppm) versus trans-isomers (δC₂/C₆: 48–50 ppm) [4] [7]. Such stereochemical precision impacts pharmacophore orientation in drug design, where cis-configurations enhance receptor binding in anticancer hybrids [7].
Table 3: Stereochemical Outcomes in Piperazine Synthesis
Catalyst | Substituent Pattern | Predominant Isomer | Key Structural Feature |
---|---|---|---|
Raney nickel | 2,6-Diaryl | cis | Enhanced receptor affinity in bioactive molecules |
Pd/C | 2-Alkyl-6-aryl | trans | Axial acetic acid orientation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: